The arylation of tetrahydroisoquinolines, as described in the first paper, involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to mediate the sp3 C-H bond arylation under mild conditions. This process generates iminium cations that react with aryl Grignard reagents to produce the desired arylated products1. In the context of 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline, such modifications could influence its interaction with biological targets, potentially altering its pharmacological profile.
The second paper discusses a related tetrahydroisoquinoline derivative that acts as a non-competitive antagonist of AMPA receptors, which are crucial in fast synaptic transmission in the central nervous system. The compound was labeled with carbon-11 for PET imaging studies, although it showed rapid clearance and low specific binding, making it unsuitable as an in vivo imaging agent2. This highlights the importance of understanding the pharmacokinetics and receptor interactions of tetrahydroisoquinoline derivatives for their potential applications.
The third paper presents a series of chloroalkyl
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: